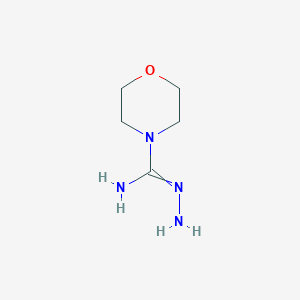

N'-aminomorpholine-4-carboximidamide

Description

However, structurally related carboximidamide derivatives with morpholine or aromatic substituents are available for comparison. These include:

- N′-(dimorpholin-4-ylphosphoryl)-N-(4-methoxyphenyl)morpholine-4-carboximidamide ()

- N'-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide ()

- N'-hydroxy-4-methylmorpholine-3-carboximidamide ()

This article focuses on comparing these compounds in terms of molecular structure, physicochemical properties, and research relevance.

Properties

IUPAC Name |

N'-aminomorpholine-4-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O/c6-5(8-7)9-1-3-10-4-2-9/h1-4,7H2,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPFSDHVKBHKIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=NN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of the compound with Chemical Abstracts Service number 2777307 involves specific synthetic routes and reaction conditions. The preparation methods typically include multi-step organic synthesis, where the starting materials undergo a series of chemical reactions to form the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

The compound with Chemical Abstracts Service number 2777307 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials.

Scientific Research Applications

The compound with Chemical Abstracts Service number 2777307 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects and as a lead compound for drug development. In industry, it may be used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of the compound with Chemical Abstracts Service number 2777307 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

N′-(dimorpholin-4-ylphosphoryl)-N-(4-methoxyphenyl)morpholine-4-carboximidamide

- Molecular Formula : C₂₀H₃₂N₅O₅P

- Molecular Weight : 453.48 g/mol

- Key Features: Contains a phosphoryl group linked to two morpholine rings and a 4-methoxyphenyl substituent. High molecular complexity due to multiple heterocyclic and aromatic groups. Potential applications in coordination chemistry or catalysis due to the phosphorus center .

N'-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide

- Molecular Formula : C₈H₇F₃N₂O

- Molecular Weight : 204.15 g/mol

- Key Features :

- Aromatic backbone with a trifluoromethyl group, enhancing lipophilicity and metabolic stability.

- Synthesized via methods described by Judkins et al. (1996), highlighting its role as an intermediate in medicinal chemistry .

- Downstream derivatives include benzamide analogs, suggesting utility in drug discovery .

N'-hydroxy-4-methylmorpholine-3-carboximidamide

- Molecular Formula : C₆H₁₃N₃O₂

- Molecular Weight : 159.19 g/mol

- Key Features :

Structural and Functional Contrasts

Substituent Effects

- Phosphoryl vs.

- Aromatic vs. Morpholine Backbones : ’s benzene ring with a trifluoromethyl group offers distinct electronic effects compared to the morpholine-based structures in and , influencing reactivity and target binding .

Molecular Weight and Complexity

- ’s compound (453.48 g/mol) is significantly larger than (204.15 g/mol) and (159.19 g/mol), suggesting divergent applications—e.g., macromolecular synthesis vs. small-molecule inhibitors .

Data Tables

Q & A

Basic: What are the recommended synthetic routes for N'-aminomorpholine-4-carboximidamide, and how can reaction conditions be optimized?

Synthesis typically involves functionalizing morpholine derivatives via hydroxylation and amidation steps. While specific protocols for this compound are not fully detailed in available literature, analogous methods for carboximidamide derivatives suggest using morpholine as a starting material. Key steps include:

- Amidation : Reacting morpholine with nitrile or isonitrile precursors under controlled pH (e.g., using HCl or NaOH to maintain basic/acidic conditions).

- Hydroxylation : Introducing the amino group via hydroxylamine derivatives or catalytic hydrogenation.

Optimization involves monitoring reaction progress with thin-layer chromatography (TLC) and adjusting temperature (40–80°C) to maximize yield .

Basic: Which analytical techniques are critical for confirming the identity and purity of this compound?

Characterization requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm hydrogen and carbon environments, focusing on the carboximidamide group (δ 160–170 ppm for carbonyl carbons).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (145.16 g/mol) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (C=N stretch) and ~3300 cm (N-H stretch).

Purity analysis should include HPLC with a C18 column and UV detection at 210–254 nm .

Basic: How can researchers assess the thermal stability and solubility of this compound?

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify melting/decomposition points and thermogravimetric analysis (TGA) to quantify mass loss under heating (e.g., 25–300°C at 10°C/min).

- Solubility : Conduct equilibrium solubility studies in polar solvents (e.g., DMSO, water, ethanol) at 25°C. Note that thiomorpholine analogs show limited aqueous solubility, suggesting the need for co-solvents like DMSO for biological assays .

Advanced: How can researchers design experiments to evaluate enzyme inhibition by this compound?

- Target Selection : Prioritize enzymes with known interactions with carboximidamides, such as amidases or kinases.

- Assay Design : Use fluorescence-based assays (e.g., ATPase activity with mant-ATP) or colorimetric methods (e.g., NADH depletion for dehydrogenases).

- Dose-Response Analysis : Calculate IC values across a concentration range (1 nM–100 µM) and validate with kinetic studies (Lineweaver-Burk plots to determine inhibition type) .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

- Data Triangulation : Compare results from orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).

- Contextual Analysis : Account for variables like cell line specificity (e.g., HEK293 vs. HeLa) or buffer conditions (pH, ionic strength).

- Statistical Validation : Apply Fisher’s exact test or Cohen’s kappa to quantify inter-study variability .

Advanced: What strategies improve synthetic yield and scalability of this compound?

- Catalyst Screening : Test palladium or copper catalysts for amidation efficiency.

- Flow Chemistry : Continuous-flow reactors to enhance mixing and reduce side reactions.

- Process Analytical Technology (PAT) : Real-time monitoring via in-line IR or Raman spectroscopy to adjust parameters dynamically .

Advanced: How can molecular docking predict the interaction of this compound with biological targets?

- Ligand Preparation : Generate 3D conformers using software like Open Babel, focusing on the carboximidamide group’s tautomeric states.

- Target Selection : Use X-ray crystallography data (e.g., PDB ID 4OB) for enzymes with carboximidamide-binding pockets.

- Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC values to refine force fields .

Advanced: What role does this compound play in modulating biochemical pathways?

Preliminary data suggest interactions with:

- Nitrogen Metabolism : Potential inhibition of glutamine synthetase, assessed via N isotopic tracing.

- Redox Pathways : Modulation of glutathione reductase activity, measured via NADPH depletion assays.

Pathway mapping tools (e.g., KEGG, Reactome) can identify downstream effects .

Advanced: How can researchers validate the compound’s purity for in vivo studies?

- Advanced Chromatography : UPLC-MS with a BEH C18 column (1.7 µm particles) for high-resolution separation.

- Elemental Analysis : Confirm C, H, N, O content within ±0.3% of theoretical values.

- Residual Solvent Testing : GC-MS to detect traces of DMF or THF (<100 ppm) .

Advanced: What computational models predict the environmental fate of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.